molecular formula C11H22N2O3 B1588651 Val-Ile CAS No. 20556-14-3

Val-Ile

Cat. No. B1588651
CAS RN: 20556-14-3
M. Wt: 230.3 g/mol
InChI Key: PNVLWFYAPWAQMU-CIUDSAMLSA-N
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Description

“Val-Ile” is a dipeptide composed of the amino acids valine and isoleucine . It has a molecular formula of C11H22N2O3 .


Synthesis Analysis

The synthesis of Val-Ile, like other dipeptides, involves the formation of a peptide bond between the carboxyl group of one amino acid (valine) and the amino group of another amino acid (isoleucine). This process is typically catalyzed by enzymes known as peptidyl transferases .


Molecular Structure Analysis

The molecular structure of Val-Ile is characterized by the presence of two chiral centers, leading to the existence of several stereoisomers . The molecular formula of Val-Ile is C11H22N2O3, with an average mass of 230.304 Da and a monoisotopic mass of 230.163040 Da .


Chemical Reactions Analysis

The chemical reactions involving Val-Ile are typically those common to peptides and involve the making or breaking of peptide bonds. For instance, in the presence of specific enzymes, Val-Ile can be hydrolyzed to yield the individual amino acids valine and isoleucine .


Physical And Chemical Properties Analysis

Val-Ile, being a dipeptide, shares many of the physical and chemical properties of peptides. It is composed of two amino acids linked by a peptide bond, and its properties will be influenced by the properties of these constituent amino acids .

Scientific Research Applications

  • Breast Cancer Treatment and Genetics : The amino acid substitution Ile105Val in glutathione S-transferase (GST) P1 results in reduced enzyme activity. This variation has implications in breast cancer treatment, where different genotypes showed variations in survival rates among women treated for breast cancer (Sweeney et al., 2000).

  • Trastuzumab-Related Cardiotoxicity and Tumorogenesis : In the context of breast cancer, the HER2 gene polymorphism (Ile655Val) affects tumor growth and the pharmacodynamics of trastuzumab treatment. This polymorphism is associated with differences in tumor response, survival, and trastuzumab-related cardiotoxicity (Beauclair et al., 2007).

  • Gene Polymorphisms in Breast Cancer : Polymorphisms in breast cancer susceptibility genes, including CYP1A1 codon 462 Ile/Val, are associated with clinicopathological phenotypes of breast cancer, indicating the potential genetic predisposition to the disease (Han et al., 2004).

  • Nutritional Science and Animal Growth : In a study on protein-restricted pigs, a combination of Valine (Val) and Isoleucine (Ile) was found to restore growth, potentially through improved gut development and hepatic insulin-like growth factor 1 (IGF-1) production (Habibi et al., 2022).

  • Genetic Polymorphism in Disease Susceptibility : A study on the dual-specific A kinase-anchoring protein 2 (d-AKAP2) gene highlighted an amino acid change from Ile to Val, correlated with age and associated with changes in electrocardiogram PR interval, suggesting implications in cardiac dysfunction in the aging population (Kammerer et al., 2003).

  • Agricultural Sciences : Research on broiler chicks indicated the importance of Valine and Isoleucine in diets, affecting growth performance and plasma protein levels, highlighting their role in poultry nutrition (Corzo et al., 2009).

  • Bioactive Peptides and Health : The milk-derived tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) showed anti-inflammatory effects and promoted adipocyte differentiation, suggesting potential benefits in metabolic disease prevention (Chakrabarti & Wu, 2015).

  • Chemistry and Bioavailability of Bioactive Peptides : Ile-Pro-Pro and Val-Pro-Pro, known as ACE inhibitors, also exhibit emerging bioactivities against metabolic syndrome and bone protection, highlighting their potential as functional food ingredients (Li et al., 2019).

  • Genetic Polymorphisms in Cancer Risk : Studies on the CYP1A1 gene polymorphism (Ile/Val) have shown its significance in the risk of epithelial ovarian neoplasm and other cancers, emphasizing the role of genetic variation in cancer susceptibility (Aktaş et al., 2002).

  • NMR Spectroscopy in Protein Studies : Research on methyl groups in high molecular weight proteins, including Ile, Leu, and Val, has improved the study of such proteins using NMR spectroscopy, demonstrating the importance of these amino acids in structural biology (Hu et al., 2012).

Future Directions

Research on dipeptides like Val-Ile is ongoing, with studies exploring their roles in health and disease. For instance, a study found that a mixture of valine and isoleucine could restore growth in protein-restricted pigs, suggesting potential applications in nutrition and health .

properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-5-7(4)9(11(15)16)13-10(14)8(12)6(2)3/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVLWFYAPWAQMU-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426666
Record name L-Valyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Val-Ile

CAS RN

20556-14-3
Record name L-Valyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54,000
Citations
DR Jacobson, JD Reveille… - American journal of …, 1991 - ncbi.nlm.nih.gov
… Summary Transthyretin (TTR) (122 Val--Ile), caused by a point … not suggest that the TTR (122 Val--Ile) heterozygotes were … amyloidosis caused by TTR (122 Val-Ile) are inherited in an au…
Number of citations: 37 www.ncbi.nlm.nih.gov
M Mullan, S Tsuji, T Miki, T Katsuya, S Naruse… - Neurobiology of …, 1993 - Elsevier
… onset considerably higher than the mean age of the APP 717 Val---~Ile carrying members. … of onset age have been screened for the APP717 Val---*Ile mutation (Table 4). All five families …
Number of citations: 106 www.sciencedirect.com
S Naruse, S Igarashi, H Kobayashi, K Aoki… - Lancet (London …, 1991 - europepmc.org
Mis-sense mutation Val----Ile in exon 17 of amyloid precursor protein gene in Japanese familial Alzheimer's disease. - Abstract - Europe PMC … Mis-sense mutation Val----Ile in …
Number of citations: 376 europepmc.org
SC Henderson, J Li, AE Counterman… - The Journal of …, 1999 - ACS Publications
The conformations of singly charged ions of eight polyamino acids of varying length [polyalanine (3−23 residues), polyglutamine (2−8 residues), polyisoleucine (2−6 residues), …
Number of citations: 89 pubs.acs.org
MC Chartier-Harlin, F Crawford, K Hamandi… - Neuroscience …, 1991 - Elsevier
… During a screening programme, this mutation (Val~Ile) was identified in a second family (F372) (one out of 16 early onset families screened) [2] with AD of a similar onset age. These …
Number of citations: 109 www.sciencedirect.com
Y Fukutani, NJ Cairns, MN Rossor, PL Lantos - Journal of the neurological …, 1997 - Elsevier
… , atrocytosis, Purkinje cells and dentate neurons in the cerebellum of 10 FAD patients including two cases with the β-amyloid precursor protein (APP) gene mutation (APP717 Val→Ile), …
Number of citations: 44 www.sciencedirect.com
M Hatanaka, H Morita, Y Aoyagi, K Sasaki, D Sasaki… - Scientific reports, 2020 - nature.com
Bifidobacterium species are known to fulfill important functions within the human colon. Thus, stimulating the activity of bifidobacteria is important to maintain host health. We revealed …
Number of citations: 16 www.nature.com
C Schmuck, M Heil - ChemBioChem, 2003 - Wiley Online Library
A new class of one-armed cationic receptors has been found to bind the tetrapeptide Val-Val-Ile-Ala in water through a combination of electrostatic and hydrophobic interactions, to give …
JP Williams, AJ Creese, DR Roper, BN Green… - Journal of the American …, 2009 - Springer
… In this study, the mutation ß54(D5)Val¡Ile is silent by ce-HPLC and was only discovered because it occurred together with other detectable mutations in the same patient, so prompting …
Number of citations: 35 link.springer.com
R Jayakumar, RG Jeevan, AB Mandal… - Journal of the Chemical …, 1994 - pubs.rsc.org
Evidence for micelle formation of Boc-Val-Val-Ile-OMe (Boc =tert-butyloxycarbonyl) tripeptide (1), in chloroform has been obtained from IR and Raman scatter fluorescence …
Number of citations: 42 pubs.rsc.org

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